molecular formula C15H5Cl3N4 B14681366 2-(p-Chloroanilino)-4,6-dichloro-1,3,5-benzenetricarbonitrile CAS No. 35728-00-8

2-(p-Chloroanilino)-4,6-dichloro-1,3,5-benzenetricarbonitrile

Cat. No.: B14681366
CAS No.: 35728-00-8
M. Wt: 347.6 g/mol
InChI Key: UIHIWOYUDREUCS-UHFFFAOYSA-N
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Description

2-(p-Chloroanilino)-4,6-dichloro-1,3,5-benzenetricarbonitrile is a complex organic compound characterized by the presence of multiple chlorine atoms and nitrile groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Chloroanilino)-4,6-dichloro-1,3,5-benzenetricarbonitrile typically involves multiple steps, starting with the preparation of p-chloroaniline. One common method involves the reduction of p-chloronitrobenzene to p-chloroaniline using hydrogenation over a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and nitration processes, followed by purification steps to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(p-Chloroanilino)-4,6-dichloro-1,3,5-benzenetricarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitrile groups can yield primary amines, while substitution reactions can produce a variety of substituted aromatic compounds .

Mechanism of Action

The mechanism of action of 2-(p-Chloroanilino)-4,6-dichloro-1,3,5-benzenetricarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(p-Chloroanilino)-4,6-dichloro-1,3,5-benzenetricarbonitrile is unique due to its multiple chlorine atoms and nitrile groups, which confer distinct chemical reactivity and potential for diverse applications. Its structural complexity allows for a wide range of chemical modifications and functionalization, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

35728-00-8

Molecular Formula

C15H5Cl3N4

Molecular Weight

347.6 g/mol

IUPAC Name

2,4-dichloro-6-(4-chloroanilino)benzene-1,3,5-tricarbonitrile

InChI

InChI=1S/C15H5Cl3N4/c16-8-1-3-9(4-2-8)22-15-11(6-20)13(17)10(5-19)14(18)12(15)7-21/h1-4,22H

InChI Key

UIHIWOYUDREUCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C(=C(C(=C2C#N)Cl)C#N)Cl)C#N)Cl

Origin of Product

United States

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